molecular formula C11H17ClN2O5 B13516795 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid

Cat. No.: B13516795
M. Wt: 292.71 g/mol
InChI Key: CXYBMUDXKQQWKA-BQBZGAKWSA-N
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 3-chloro-4,5-dihydro-1,2-oxazole moiety. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Formation of the oxazole ring: The protected amino acid is then subjected to cyclization with a suitable reagent, such as chloroacetyl chloride, to form the 3-chloro-4,5-dihydro-1,2-oxazole ring.

    Final deprotection: The Boc protecting group is removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert specific functional groups into their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can result in inhibition or activation of the protein’s function, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • **(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid
  • **(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]butanoic acid
  • **(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]pentanoic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C11H17ClN2O5

Molecular Weight

292.71 g/mol

IUPAC Name

(2S)-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C11H17ClN2O5/c1-11(2,3)18-10(17)13-7(9(15)16)4-6-5-8(12)14-19-6/h6-7H,4-5H2,1-3H3,(H,13,17)(H,15,16)/t6-,7-/m0/s1

InChI Key

CXYBMUDXKQQWKA-BQBZGAKWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[C@H]1CC(=NO1)Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CC(=NO1)Cl)C(=O)O

Origin of Product

United States

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